Gly-leu amide HCl
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Overview
Description
Gly-leu amide hydrochloride is a synthetic dipeptide composed of glycine and leucine, with the molecular formula C8H17N3O2 · HCl and a molecular weight of 223.70 g/mol . This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gly-leu amide hydrochloride can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The key steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the free amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of gly-leu amide hydrochloride typically involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gly-leu amide hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the amino and carboxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the carboxyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Hydrolysis: Glycine and leucine are the primary products of hydrolysis.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the dipeptide.
Scientific Research Applications
Gly-leu amide hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of gly-leu amide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The peptide bond in gly-leu amide hydrochloride is crucial for its biological activity, as it determines the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Gly-ala amide hydrochloride: Another dipeptide with similar properties but different amino acid composition.
Leu-gly amide hydrochloride: A dipeptide with the same amino acids but in reverse order, affecting its biological activity and properties.
Uniqueness
Gly-leu amide hydrochloride is unique due to its specific amino acid sequence, which influences its chemical reactivity, biological activity, and applications. The presence of glycine and leucine in the peptide chain imparts distinct properties, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C8H18ClN3O2 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(8(10)13)11-7(12)4-9;/h5-6H,3-4,9H2,1-2H3,(H2,10,13)(H,11,12);1H |
InChI Key |
GMQLFFQMNNLUNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CN.Cl |
Origin of Product |
United States |
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